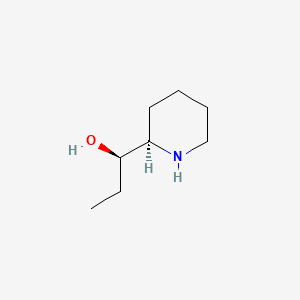
(+)-Conhydrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Conhydrine is a biochemical.
Applications De Recherche Scientifique
Chemical Synthesis
The synthesis of (+)-conhydrine is a focal point in ongoing research due to its intricate structure and the challenges associated with its production. A recent study outlined a novel synthetic pathway that employs palladium(II)-catalyzed aza-Claisen rearrangement and ring-closing metathesis as key steps. This approach not only aims to produce (+)-α-conhydrine but also establishes methodologies applicable to other bioactive molecules with similar structures .
Key Synthetic Pathway
- Step 1 : Protection of hydroxyl groups.
- Step 2 : Aza-Claisen rearrangement for stereoselectivity.
- Step 3 : Ring-closing metathesis to form the piperidine core.
- Step 4 : Final deprotection to yield (+)-α-conhydrine.
This synthetic strategy is crucial as it may facilitate the production of other alkaloids exhibiting antiviral and antitumor properties, thereby expanding the scope of medicinal chemistry related to piperidine derivatives .
Biological Activities
Although this compound itself has not been extensively studied for pharmacological effects, related alkaloids containing the 2-(1-hydroxyalkyl)piperidine moiety have demonstrated significant biological activities. For instance, compounds such as castanospermine and swainsonine have shown potent antiviral properties, suggesting that similar mechanisms might be explored for this compound and its derivatives .
Potential Therapeutic Roles
- Antiviral Activity : Studies on related alkaloids indicate that they inhibit glycoprotein processing, which is essential for viral replication. This suggests a potential avenue for exploring this compound's role in antiviral therapies.
- Antitumor Properties : The structural similarities with known antitumor agents raise questions about the possible efficacy of conhydrine in cancer treatment.
Toxicological Considerations
Despite its potential applications, it is essential to acknowledge the toxic nature of conhydrine. It has been identified as a neurotoxin, though its potency is significantly lower than that of other alkaloids found in poison hemlock. Cases of poisoning have been documented, highlighting the need for caution when considering therapeutic uses .
Case Studies on Toxicity
- Case 1 : A study reported severe poisoning in individuals who ingested poison hemlock, leading to respiratory failure and necessitating intensive care treatment .
- Case 2 : Another case highlighted the critical care management of patients with varying degrees of symptoms due to conhydrine exposure, emphasizing the importance of rapid diagnosis and treatment .
Summary Table of Research Findings
| Aspect | Details |
|---|---|
| Chemical Structure | Piperidine alkaloid; empirical formula C8H16ON |
| Synthesis Methodologies | Palladium(II)-catalyzed aza-Claisen rearrangement; ring-closing metathesis |
| Biological Activities | Potential antiviral and antitumor properties based on structural analysis |
| Toxicity | Neurotoxic effects documented; requires careful handling and consideration in therapeutic contexts |
Propriétés
Numéro CAS |
495-20-5 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(1R)-1-[(2S)-piperidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
VCCAAURNBULZRR-JGVFFNPUSA-N |
SMILES |
CCC(C1CCCCN1)O |
SMILES isomérique |
CC[C@H]([C@H]1CCCCN1)O |
SMILES canonique |
CCC(C1CCCCN1)O |
Apparence |
Solid powder |
Key on ui other cas no. |
495-20-5 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
alpha-conhydrine conhydrine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















